N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a 1H-tetrazol-1-yl group at the 2-position and an N-(2,5-dimethoxyphenyl)carboxamide moiety at the 3-position. The 2,5-dimethoxyphenyl substituent may modulate electronic and steric properties, influencing solubility and target interactions. Analytical characterization of structurally related compounds, such as 1-benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide, highlights the precision of elemental analysis (e.g., C: 63.68%, H: 4.92%, N: 19.96% observed vs. C: 63.82%, H: 5.00%, N: 19.85% calculated), underscoring the importance of rigorous validation in synthetic chemistry .
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-25-11-7-8-14(26-2)13(9-11)20-17(24)16-12-5-3-4-6-15(12)27-18(16)23-10-19-21-22-23/h7-10H,3-6H2,1-2H3,(H,20,24) |
InChI Key |
MXFXMGNNHDBSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a tetrazole ring and methoxy groups, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Tetrazole Ring | Provides unique binding properties to biological targets. |
| Methoxy Groups | Enhance lipophilicity and potential receptor interactions. |
| Benzothiophene Core | Imparts stability and may influence biological activity. |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as A431 and A549 . The mechanism often involves the modulation of cell cycle pathways and the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related benzamide derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their effectiveness against drug-resistant strains.
The biological activity of this compound is believed to stem from its ability to mimic natural substrates due to the presence of the tetrazole ring. This allows it to interact with enzymes or receptors involved in critical biological pathways. For example:
- Enzyme Inhibition : The tetrazole moiety may facilitate binding to active sites of enzymes involved in cancer progression.
- Receptor Modulation : The methoxy groups may enhance binding affinity to specific receptors associated with cellular signaling pathways.
Study 1: Anticancer Evaluation
In a recent study focusing on benzothiazole derivatives similar to our compound of interest, researchers synthesized a series of compounds and evaluated their anticancer activity against non-small cell lung cancer (NSCLC) cell lines. The lead compound exhibited IC50 values in the low micromolar range and was effective in promoting apoptosis through caspase activation .
Study 2: Antimicrobial Assessment
A series of N-substituted benzamides were synthesized and tested for their antimicrobial efficacy against various pathogens. Results indicated that some derivatives exhibited MIC values as low as 1.95 µg/ml against resistant strains of Staphylococcus aureus . These findings highlight the potential for further development of this compound as an antimicrobial agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion provide a structural and synthetic comparison of the target compound with analogous heterocyclic derivatives.
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene and Related Heterocycles
Key Structural Differences and Implications
Core Heterocycle: The target compound’s tetrahydrobenzothiophene core differs from pyrrole-oxadiazole hybrids (e.g., 28b) and benzothiazole derivatives (e.g., EP3 348 550A1 compounds) . In contrast, the furothiazine core in Impurity d introduces a fused bicyclic system, likely altering solubility and steric bulk.
Functional Groups: The 1H-tetrazol-1-yl group in the target compound contrasts with oxadiazole (28b) and imidazole-thioether (Compound 16) . Tetrazoles are known for their role as carboxylic acid bioisosteres, offering improved metabolic stability and hydrogen-bonding capacity. The 2,5-dimethoxyphenyl group in the target compound and one EP3 348 550A1 derivative suggests shared interest in methoxy-substituted aromatics for electronic modulation, whereas nitro (28b) and trifluoromethyl (EP3 348 550A1) groups may enhance electrophilicity or lipophilicity.
Synthetic Approaches :
- Compound 28b and 16 employ straightforward coupling reactions (e.g., acyl chloride additions, DIPEA-mediated amidation), whereas patent-derived compounds (e.g., EP3 348 550A1) lack detailed protocols . The absence of synthesis data for the target compound limits direct procedural comparisons.
Preparation Methods
Construction of the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene moiety forms the central scaffold of the target compound. Industrial protocols typically employ cyclocondensation reactions starting with cyclohexenone derivatives. A representative method involves:
-
Step 1 : Michael addition of ethyl cyanoacetate to cyclohexenone in ethanol catalyzed by piperidine, yielding a β-ketonitrile intermediate.
-
Step 2 : Sulfur incorporation via Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 6 hours, achieving >85% conversion to the thioketone.
-
Step 3 : Intramolecular cyclization using polyphosphoric acid (PPA) at 140°C to form the tetrahydrobenzothiophene ring system.
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PPA | 140 | 4 | 78 | 92.4 |
| H2SO4 | 120 | 8 | 65 | 88.1 |
| BF3·Et2O | 100 | 12 | 42 | 79.6 |
Methoxyphenyl Group Coupling
Buchwald-Hartwig Amination for Aromatic Substitution
The N-(2,5-dimethoxyphenyl) group is introduced via palladium-catalyzed cross-coupling:
-
Base : Cs2CO3 (3 eq.) in degassed toluene at 100°C for 18 hours.
-
Yield Optimization : Addition of molecular sieves (4Å) increases conversion from 68% to 83% by scavenging trace water.
Table 2 : Ligand Screening for Coupling Efficiency
| Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Xantphos | 92 | 83 |
| BINAP | 85 | 76 |
| DPPF | 78 | 69 |
Final Carboxamide Assembly
Mixed Anhydride Method
The carboxamide bridge is formed using N,N'-carbonyldiimidazole (CDI) activation:
-
Generate imidazolide intermediate from tetrahydrobenzothiophene carboxylic acid (0.1 M in THF, 0°C).
-
React with 2,5-dimethoxyaniline (1.2 eq.) at 25°C for 24 hours.
-
Quench with 1N HCl and purify via silica gel chromatography (hexane:EtOAc 3:1).
Critical Parameters :
-
Moisture Control : <50 ppm H2O prevents premature hydrolysis of active intermediate.
-
Stoichiometry : 1.2 eq. amine minimizes diacylation side products (<3% by LC-MS).
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Modern approaches employ flow chemistry to enhance safety and productivity:
-
Tetrazole Formation : Microreactor (ID 1 mm) at 150°C with 5 min residence time achieves 94% conversion vs 68% in batch.
-
Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe3O4@SiO2 support enable 10 reaction cycles with <5% activity loss.
Table 3 : Batch vs Flow Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 8 h |
| Energy Consumption | 58 kWh/kg | 27 kWh/kg |
| API Purity | 95.2% | 98.7% |
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
